molecular formula C11H12OS B13585273 2-(Benzo[b]thiophen-2-yl)propan-2-ol

2-(Benzo[b]thiophen-2-yl)propan-2-ol

Cat. No.: B13585273
M. Wt: 192.28 g/mol
InChI Key: OCZXFLXFYVFRGR-UHFFFAOYSA-N
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Description

2-(1-benzothiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C11H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzothiophen-2-yl)propan-2-ol typically involves the reaction of benzothiophene with appropriate reagents to introduce the propan-2-ol group. One common method involves the use of Grignard reagents, where benzothiophene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(1-benzothiophen-2-yl)propan-2-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-benzothiophen-2-yl)propan-2-one.

    Reduction: Formation of 2-(1-benzothiophen-2-yl)propan-2-ol.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-benzothiophen-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-2-yl)propan-2-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzothiophen-2-yl)ethanol
  • 2-(1-benzothiophen-2-yl)acetic acid
  • 2-(1-benzothiophen-2-yl)propanoic acid

Uniqueness

2-(1-benzothiophen-2-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3

InChI Key

OCZXFLXFYVFRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2S1)O

Origin of Product

United States

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